4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
Description
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a propyl group at position 3, linked via a methyl group to an oxan-4-ol (tetrahydro-2H-pyran-4-ol) moiety. This combination suggests applications in drug design, particularly for targets requiring heterocyclic scaffolds with balanced lipophilicity and solubility .
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C11H18N2O3/c1-2-3-9-12-10(16-13-9)8-11(14)4-6-15-7-5-11/h14H,2-8H2,1H3 |
InChI Key |
LKGUYIVPQPXMRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of arylamidoximes with aldehydes . For instance, the reaction of arylamidoximes with n-butanal in the presence of a suitable catalyst can yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxadiazole derivatives.
Reduction: Sodium borohydride is a typical reducing agent for oxadiazole compounds.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield corresponding oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives.
Scientific Research Applications
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is not fully elucidated. it is known that oxadiazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole ring allows for hydrogen bonding and other interactions with biological macromolecules, which can modulate their activity .
Comparison with Similar Compounds
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6)
- Structural Differences: Oxadiazole substituent: Cyclopropyl vs. propyl. Core ring: Cyclohexanol vs. oxan-4-ol.
- Implications: The cyclopropyl group may enhance metabolic stability compared to the propyl chain due to reduced susceptibility to oxidative metabolism.
JW74: 4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine
- Structural Differences :
- Oxadiazole substituent : 4-Methylphenyl vs. propyl.
- Additional groups : Thioether-linked triazole and pyridine rings.
- Implications :
4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)aniline (CAS 1142190-57-5)
SARS-CoV-2 Protease Inhibitors (Compounds 37 and 75)
- Compound 37 : Features a pyridinylmethyl-oxadiazole linked to a piperidine-amine.
- Compound 75 : Contains a methylimidazole-oxadiazole with a cyclohexadienyl-amine.
- Implications :
Predicted Physicochemical Properties
Biological Activity
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol, with CAS number 1860028-25-6, is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety in its structure is known for contributing to various pharmacological effects, including antimicrobial and insecticidal properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can be represented as follows:
This compound features an oxadiazole ring which is significant in many bioactive molecules.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable antimicrobial activity. A study involving various oxadiazole derivatives demonstrated that specific configurations could lead to significant inhibition of fungal pathogens. For instance, compounds structurally similar to 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol have shown varying degrees of effectiveness against fungi such as Botrytis cinerea and Fusarium graminearum.
Table 1: Antifungal Activity of Oxadiazole Derivatives
| Compound | Fungal Pathogen | Inhibition Rate (%) |
|---|---|---|
| 9a | Botrytis cinerea | 48.2 |
| 9b | Fusarium graminearum | 25.0 |
| 9c | Marssonina mali | 15.3 |
Insecticidal Activity
Insecticidal properties have also been reported for this class of compounds. The biological activity against various insect species has been evaluated, revealing promising results. The mechanism is thought to involve interaction with specific receptors through hydrogen bonding.
Table 2: Insecticidal Activity of Oxadiazole Derivatives
| Compound | Insect Species | Death Rate (%) at 500 mg/L |
|---|---|---|
| 9a | Mythimna sepatara | 10 |
| 9b | Mythimna sepatara | 5 |
| 9c | Mythimna sepatara | 20 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. A study focusing on zebrafish embryos assessed the toxicity of various oxadiazole derivatives, including those similar to our compound. The findings indicated that while some derivatives exhibited low toxicity levels, others showed significant adverse effects at higher concentrations.
Case Studies
Several case studies highlight the efficacy of oxadiazole compounds in therapeutic applications:
- Antitumor Activity : A derivative similar to 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol was tested against a panel of cancer cell lines. The results indicated a mean IC50 value of approximately 9.4 µM, suggesting potential use in cancer therapy .
- Synergistic Effects : Research has shown that combining oxadiazole derivatives with other antimicrobial agents can enhance their efficacy against resistant strains of bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
